
N-(Butan-2-yl)-5-nitropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the second position of the pyrimidine ring, and a nitro group at the fifth position. Nitropyrimidines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of the butan-2-yl group. One common method involves the nitration of 2-aminopyrimidine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The resulting 5-nitro-2-aminopyrimidine is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butan-2-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 5-Amino-2-(butan-2-yl)pyrimidine.
Substitution: Various N-alkylated derivatives of this compound.
Reduction: 5-Amino-2-(butan-2-yl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
N-(Butan-2-yl)-5-nitropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Butan-2-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Butan-2-yl)-2,4,6-trichloroaniline: Similar in structure but with different substituents on the aromatic ring.
N-(Butan-2-yl)-2-(propan-2-yl)aniline: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(Butan-2-yl)-5-nitropyrimidin-2-amine is unique due to the presence of both a nitro group and a butan-2-yl group on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88374-43-0 |
|---|---|
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
N-butan-2-yl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-3-6(2)11-8-9-4-7(5-10-8)12(13)14/h4-6H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
VPLQKYIVVZESSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC=C(C=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


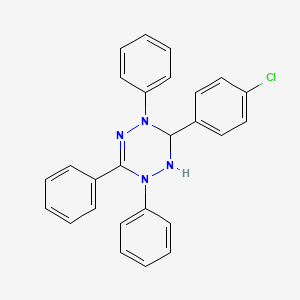
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
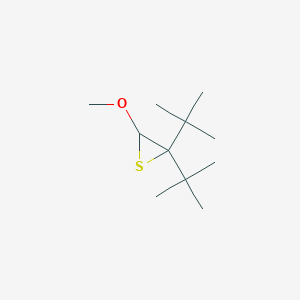
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
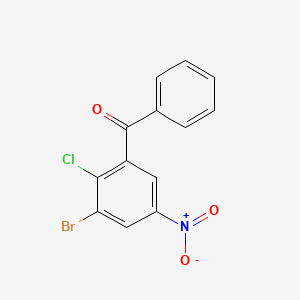
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
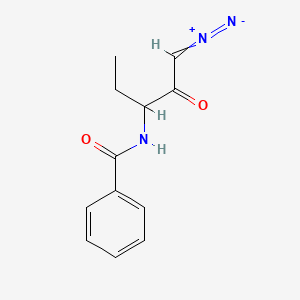
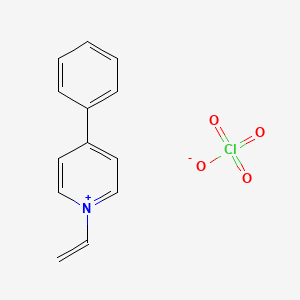
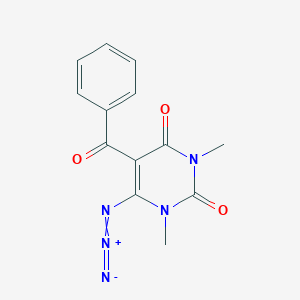
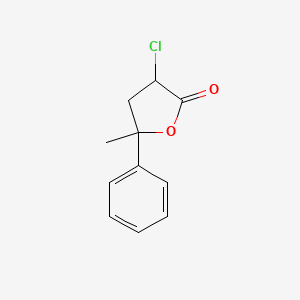
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
